molecular formula C13H10FNO2 B6387654 4-(5-Fluoro-2-methylphenyl)picolinic acid CAS No. 1262004-40-9

4-(5-Fluoro-2-methylphenyl)picolinic acid

Cat. No.: B6387654
CAS No.: 1262004-40-9
M. Wt: 231.22 g/mol
InChI Key: KMBOVSILOUOECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Fluoro-2-methylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It features a picolinic acid core substituted with a 5-fluoro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methylphenyl)picolinic acid typically involves the reaction of 5-fluoropyridine-2-carbaldehyde with appropriate reagents. One common method includes the use of potassium phosphate monobasic in water, followed by the addition of sodium chlorite in water. The reaction is carried out in dimethyl sulfoxide (DMSO) and continues for about an hour . The mixture is then processed to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methylphenyl)picolinic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine and methyl groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and sodium chlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(5-Fluoro-2-methylphenyl)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.

    Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antiviral or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, picolinic acid derivatives are known to bind to zinc finger proteins, altering their structure and function. This can disrupt viral replication and other cellular processes . The compound may also interfere with membrane fusion events, inhibiting the entry of enveloped viruses into host cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Fluoro-2-methylphenyl)picolinic acid is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substitutions may enhance its binding affinity to molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

4-(5-fluoro-2-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c1-8-2-3-10(14)7-11(8)9-4-5-15-12(6-9)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBOVSILOUOECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.